3-Methylfentanyl, (3S,4R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

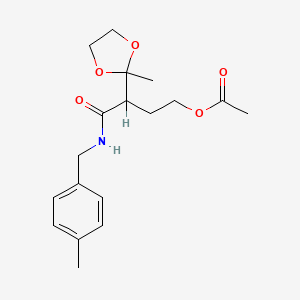

3-Methylfentanyl, (3S,4R)-, is a potent synthetic opioid analgesic. It is an analog of fentanyl and is known for its high potency, estimated to be between 400 and 6000 times stronger than morphine, depending on the isomer used . The compound was first discovered in 1974 and has since been used in various scientific and medical research applications .

Méthodes De Préparation

The synthesis of 3-Methylfentanyl, (3S,4R)-, involves several steps. The process begins with the fractional crystallization of fumarate salt and oxalate salt of the mixture of cis- and trans-N-(3-methyl-4-piperidyl)-aniline. This step yields pure cis-6 x fumarate salt and trans-6 x oxalate salt . The optically pure compounds are then obtained via resolution with D- and L-tartaric acid. The respective reaction of the optically pure compounds with phenylethyl bromide followed by propionylation gives optically active 3-Methylfentanyl .

Analyse Des Réactions Chimiques

3-Methylfentanyl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

3-Methylfentanyl has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.

Biology: Utilized in research on pain management and the development of new analgesics.

Medicine: Investigated for its potential use in anesthesia and pain relief.

Industry: Employed in the synthesis of other fentanyl analogs for research purposes

Mécanisme D'action

3-Methylfentanyl exerts its effects by binding to opioid receptors, which are coupled with G-protein receptors. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, gamma-aminobutyric acid, dopamine, acetylcholine, and noradrenaline . Additionally, opioids close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability .

Comparaison Avec Des Composés Similaires

3-Methylfentanyl is similar to other fentanyl analogs, such as:

Fentanyl: The parent compound, known for its high potency and use in pain management.

Carfentanil: An extremely potent analog, used primarily in veterinary medicine.

Alfentanil: A shorter-acting analog used in anesthesia.

Sufentanil: A more potent analog used in surgical anesthesia.

Compared to these compounds, 3-Methylfentanyl is unique due to its high potency and specific isomeric forms, which contribute to its distinct pharmacological profile .

Propriétés

Numéro CAS |

53758-20-6 |

|---|---|

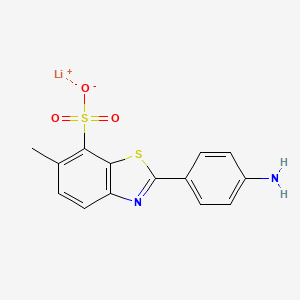

Formule moléculaire |

C23H30N2O |

Poids moléculaire |

350.5 g/mol |

Nom IUPAC |

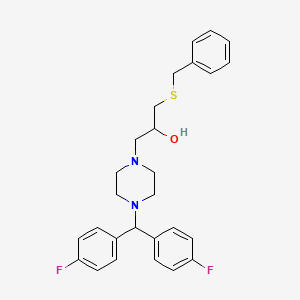

N-[(3S,4R)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22+/m0/s1 |

Clé InChI |

MLQRZXNZHAOCHQ-SIKLNZKXSA-N |

SMILES isomérique |

CCC(=O)N([C@@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-[methyl-[2-oxo-2-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]ethyl]amino]-2-oxoethyl]acetamide;hydrochloride](/img/structure/B12772408.png)